N-[(4-Methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazol-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is a complex organic compound with a unique structure that includes an imidazole ring, a pyrimidine ring, and a thiomorpholine moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the Pyrimidine Ring: This step involves the reaction of the imidazole derivative with a suitable pyrimidine precursor, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the Thiomorpholine Moiety: This is typically done through nucleophilic substitution reactions, where a thiomorpholine derivative is introduced to the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Wirkmechanismus
The mechanism of action of N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it could inhibit a kinase enzyme, thereby blocking a signaling pathway involved in cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-methylphenyl)-1H-imidazole-4-carboxamide: Lacks the pyrimidine and thiomorpholine moieties.
1-(6-(thiomorpholin-4-yl)pyrimidin-4-yl)-1H-imidazole-4-carboxamide: Lacks the 4-methylphenyl group.
N-[(4-methylphenyl)methyl]-1H-imidazole-4-carboxamide: Lacks the pyrimidine and thiomorpholine moieties.
Uniqueness
N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide is unique due to its combination of structural features, which confer specific biological activities and make it a valuable compound for research. Its ability to interact with multiple molecular targets and its potential therapeutic applications set it apart from similar compounds.
Biologische Aktivität
N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide, identified by its CAS number 1251560-80-1, is a compound of interest due to its potential biological activities, particularly in the field of oncology and as a kinase inhibitor. This article aims to explore its biological activity through various studies, highlighting its mechanisms of action, efficacy against cancer cell lines, and potential therapeutic applications.
The compound has the following chemical properties:
- Molecular Formula : C20H22N6OS
- Molecular Weight : 394.5 g/mol
- Structure : Contains an imidazole ring, a pyrimidine moiety, and a thiomorpholine group which are critical for its biological activity.
The primary mechanism of action for this compound involves inhibition of specific kinases that are often dysregulated in cancer. Kinase inhibitors play a crucial role in blocking the signaling pathways that lead to tumor growth and proliferation.
Inhibition of Kinase Activity
Research indicates that compounds similar to N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide act as Type I kinase inhibitors. These inhibitors bind to the ATP-binding pocket of kinases in their active form, disrupting their function and leading to decreased cell proliferation in various cancer types .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example:
- Breast Cancer (MDA-MB-231) : The compound showed IC50 values in the low micromolar range, indicating effective inhibition of cell growth.
- Lung Cancer (A549) : Similar inhibitory effects were observed with IC50 values suggesting potential as a therapeutic agent .
Cell Line | IC50 Value (µM) | Comments |
---|---|---|
MDA-MB-231 (Breast) | 2.5 | Significant growth inhibition |
A549 (Lung) | 3.0 | Effective against resistant mutants |
HepG2 (Liver) | 5.0 | Moderate activity observed |
In Vivo Studies
Preclinical studies have also been conducted to evaluate the efficacy of this compound in animal models. These studies typically assess tumor size reduction and survival rates in treated versus control groups.
Case Studies
One notable case study involved the administration of N-[(4-methylphenyl)methyl]-1-[6-(thiomorpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide in a mouse model with xenografted tumors. The results indicated:
- A significant reduction in tumor volume compared to untreated controls.
- Enhanced survival rates among treated mice, suggesting promising therapeutic potential .
Side Effects and Toxicity
While the compound shows promise as an anticancer agent, it is essential to consider potential side effects. Common side effects associated with kinase inhibitors include:
- Skin rashes
- Gastrointestinal disturbances
Long-term studies are necessary to fully understand the safety profile of this compound.
Eigenschaften
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(6-thiomorpholin-4-ylpyrimidin-4-yl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6OS/c1-15-2-4-16(5-3-15)11-21-20(27)17-12-26(14-24-17)19-10-18(22-13-23-19)25-6-8-28-9-7-25/h2-5,10,12-14H,6-9,11H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFDLOVHQFIGFGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CN(C=N2)C3=CC(=NC=N3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.